molecular formula C12H20O3 B8408575 4-Hexenoic acid, 2-acetyl-2,5-dimethyl-, ethyl ester

4-Hexenoic acid, 2-acetyl-2,5-dimethyl-, ethyl ester

Cat. No.: B8408575
M. Wt: 212.28 g/mol
InChI Key: BBYWPJLLYFMKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexenoic acid, 2-acetyl-2,5-dimethyl-, ethyl ester is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-acetyl-2,5-dimethylhex-4-enoate

InChI

InChI=1S/C12H20O3/c1-6-15-11(14)12(5,10(4)13)8-7-9(2)3/h7H,6,8H2,1-5H3

InChI Key

BBYWPJLLYFMKRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC=C(C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-oxo-butyric acid ethyl ester (3.0 g, 0.0208 mol) in anhydrous N,N-dimethylformamide (80 mL) was cooled to 0° C. and treated with a 60% oil dispersion of sodium hydride (1.0 g, 0.0416 mol). The cooling bath was removed and the reaction mixture was stirred for 10 min. 4-Bromo-2-methyl-2-butene (3.73 g, 0.025 mol) was added and the reaction mixture was stirred for 16 h. The reaction mixture was poured into a mixture of ice and 4.0 M aqueous ammonium chloride solution. The mixture was extracted with ethyl acetate, dried over magnesium sulfate, filtered and concentrated in vacuo. The crude yellow oil was purified by flash column chromatography (ISCO RediSep column, 0 to 15% ethyl acetate in hexanes) to afford the desired product, 2-Acetyl-2,5-dimethyl-hex-4-enoic acid ethyl ester (3.45 g, 78%) as an oil. 1H NMR (400 MHz, CDCl3) δ: 1.26 (3H, t, J=7.3 Hz), 1.31 (3H, s), 1.61 (3H, s), 1.69 (3H, s), 2.14 (3H, s), 2.49 (1H, dd, J1=14.8 Hz, J2=7.7 Hz), 2.58 (1H, dd, J1=14.9 Hz, J2=7.5 Hz), 4.18 (2H, q, J=7.3 Hz), 4.92-4.96 (1H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3.73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.